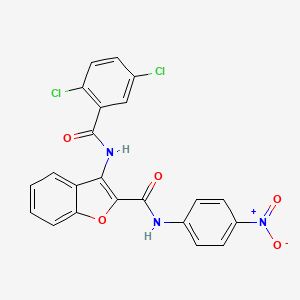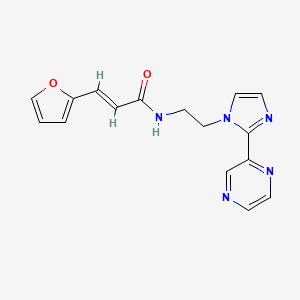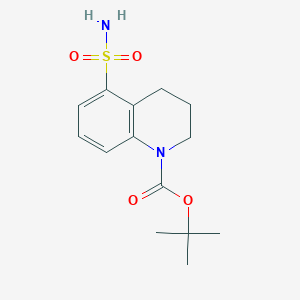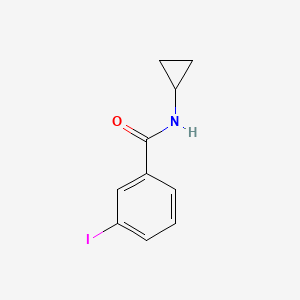
N-cyclopropyl-3-iodobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-iodobenzamide involves various strategies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which is structurally related to this compound, was achieved by tritiation of a mixture of N-(t-butoxycarbonyl)-1,3,3-trimethylcyclohex-4 (or 5)-enylmethylamine. This process was followed by coupling with acetyl 5-azidosalicylic acid chloride to yield the penultimate product, which after deprotection, resulted in a compound with high radiochemical purity and specific activity . Another study reported the synthesis of N-cyclopropylbenzamide-benzophenone hybrids, which are structurally similar to this compound, and evaluated them as p38 MAPK inhibitors. The synthesis involved creating a series of hybrid molecules that displayed potent inhibitory activity and significant anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques. For example, the crystal structure of N-cyclohexyl-2-nitrobenzamide was determined using X-ray diffraction analysis. The compound crystallized in the monoclinic space group P21/n with specific cell parameters and a crystal packing stabilized by N–H⋯O hydrogen bonds . This provides insight into the potential molecular structure of this compound, as the presence of similar functional groups could lead to comparable crystalline properties.
Chemical Reactions Analysis
The chemical reactivity of o-alkynylbenzamides, which are related to this compound, has been studied, revealing that iodocyclization with various electrophiles typically yields lactams. However, a revision of this understanding showed that cyclization via the amide oxygen, resulting in the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, is more common than previously thought . This suggests that the reactivity of this compound could also involve unexpected pathways and products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analysis of related compounds offer some insights. The high radiochemical purity and specific activity of the synthesized photoaffinity analog suggest that this compound could also be synthesized with high purity under the right conditions . The crystal structure analysis of N-cyclohexyl-2-nitrobenzamide indicates that similar compounds can exhibit stable crystalline forms with specific hydrogen bonding patterns . These properties are essential for understanding the behavior of this compound in various environments and could influence its reactivity and interactions with biological targets.
Applications De Recherche Scientifique
Cyclopropane Chemistry and Synthesis Applications
N-cyclopropyl-3-iodobenzamide plays a role in cyclopropane chemistry, a field vital for drug development due to the unique properties of the cyclopropyl ring. This ring is utilized for enhancing potency and reducing off-target effects in drug molecules (Talele, 2016). Additionally, cyclopropanation reactions, which are pivotal in synthesizing complex molecular structures, often involve intermediates related to this compound (Archambeau et al., 2015).Radiopharmaceutical Development
Compounds related to this compound are used in developing radiopharmaceuticals for imaging and diagnostic purposes. For instance, iodobenzamide derivatives have been studied for their potential in visualizing dopamine D2/D3 receptors using imaging techniques like SPECT, aiding in diagnosing various neurological and oncological conditions (Nikolaus et al., 2005).Catalysis and Organic Synthesis
The compound is relevant in catalysis and organic synthesis, particularly in palladium-catalyzed reactions. These reactions are crucial for synthesizing complex organic compounds, including pharmaceuticals and fine chemicals. Studies show that palladium-catalyzed cyclization of iodobenzamides is an efficient method for creating intricate molecular structures (Teng et al., 2021).Antioxidant and Biological Activities
Derivatives of iodobenzamide, akin to this compound, have been investigated for their antioxidant capacities. Such research is fundamental in developing new drugs with potential therapeutic effects against oxidative stress-related diseases (Pacuła et al., 2014).
Propriétés
IUPAC Name |
N-cyclopropyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMAYNAZULIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)



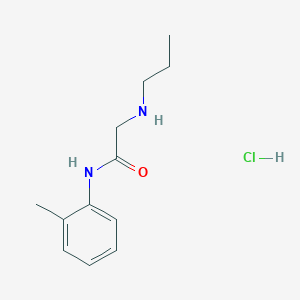
![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)

![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)
![1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2507792.png)
